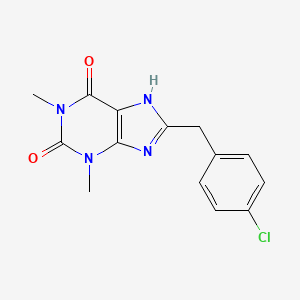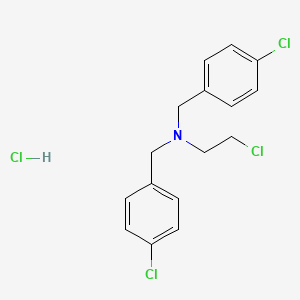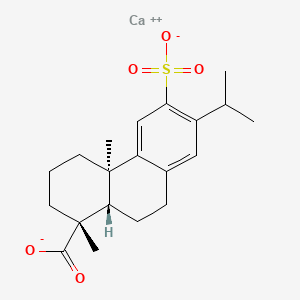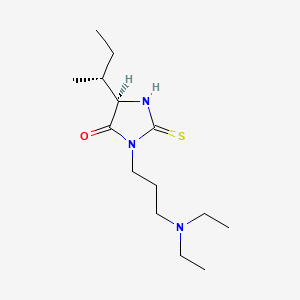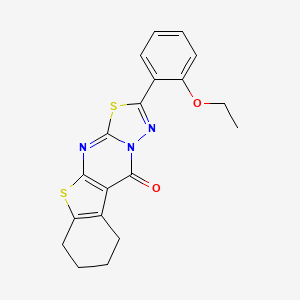
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrindine core, which is a fused bicyclic structure, and includes functional groups such as a dimethylamino group, a nitrile group, and an ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile typically involves multi-step organic reactions. The starting materials might include pyrindine derivatives, which undergo a series of reactions such as alkylation, nitrile formation, and dimethylamino group introduction. Common reagents used in these reactions include alkyl halides, cyanides, and dimethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to convert nitrile groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be investigated for its potential biological activity. It could serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological processes.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of functional groups such as nitriles and dimethylamino groups could impart specific biological activities, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile might include other pyrindine derivatives or compounds with similar functional groups. Examples include:
- Pyrindine-4-carbonitrile derivatives
- Dimethylamino-substituted compounds
- Ethyl-substituted pyrindines
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
128767-23-7 |
|---|---|
Formule moléculaire |
C14H17N3O |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
(5E)-5-(dimethylaminomethylidene)-2-ethyl-3-oxo-6,7-dihydrocyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H17N3O/c1-4-17-9-11-6-5-10(8-16(2)3)13(11)12(7-15)14(17)18/h8-9H,4-6H2,1-3H3/b10-8+ |
Clé InChI |
GDAPOYMHTWXEJZ-CSKARUKUSA-N |
SMILES isomérique |
CCN1C=C2CC/C(=C\N(C)C)/C2=C(C1=O)C#N |
SMILES canonique |
CCN1C=C2CCC(=CN(C)C)C2=C(C1=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


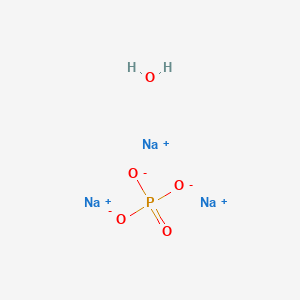

![N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12766577.png)


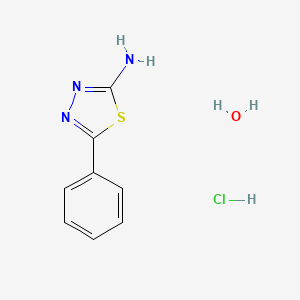
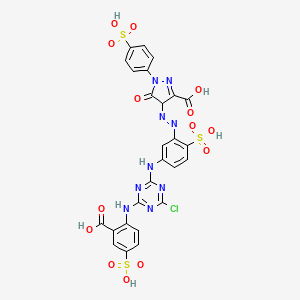
![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)
